![molecular formula C19H22O2 B14504939 3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid CAS No. 64926-51-8](/img/structure/B14504939.png)
3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid is an organic compound with a complex structure that includes multiple methyl groups attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid typically involves the alkylation of a benzoic acid derivative. One common method is the Friedel-Crafts alkylation, where a benzoic acid derivative is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethylbenzoic acid: Similar in structure but lacks the additional trimethylphenyl group.
2,3,4-Trimethylbenzoic acid: Similar but with different methyl group positioning.
Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid is unique due to its specific arrangement of methyl groups and the presence of both dimethyl and trimethylphenyl groups
Propiedades
Número CAS |
64926-51-8 |
|---|---|
Fórmula molecular |
C19H22O2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
3,4-dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C19H22O2/c1-11-6-8-16(15(5)13(11)3)10-18-14(4)12(2)7-9-17(18)19(20)21/h6-9H,10H2,1-5H3,(H,20,21) |
Clave InChI |
JNGFWESBALGVSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)CC2=C(C=CC(=C2C)C)C(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride](/img/structure/B14504863.png)
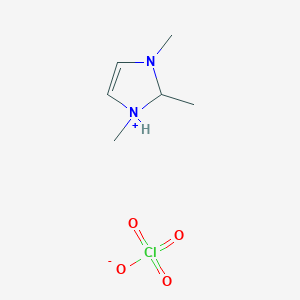

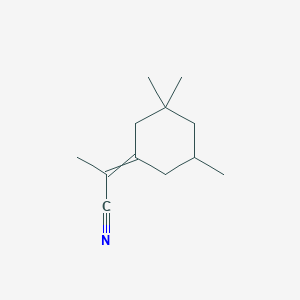
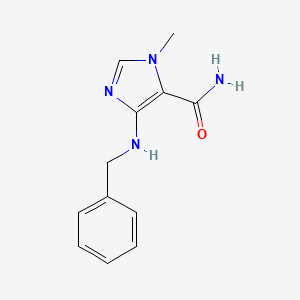
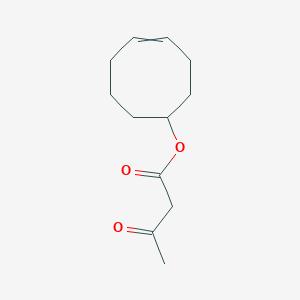
![Diphenyl 4'-(propan-2-yl)[1,1'-biphenyl]-2-yl phosphate](/img/structure/B14504893.png)
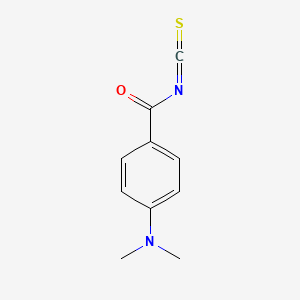
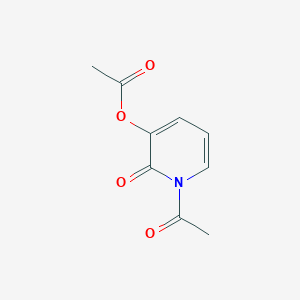

![[Fluoro(phenyl)methylidene]propanedinitrile](/img/structure/B14504918.png)
![[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate](/img/structure/B14504919.png)
